
Diprotium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprotium oxide is a water.
Applications De Recherche Scientifique
Arsenic Removal from Water
Research by Vaughan and Reed (2005) demonstrated that diprotium oxide, in the form of impregnated iron oxide on activated carbon, is effective for removing arsenic (As(V)) from water. The study used a surface complexation model to understand the removal mechanism, emphasizing the role of diprotium oxide in this process.
Coating Technology in Galvanizing Process
A study by Furman (2010) explored the use of diprotium oxide in a novel coating technology for zinc galvanizing processes. This technology aims to replace chromates in preventing "white rust," enhancing the durability and appearance of galvanized products.
Nanocomposite Formation
Research by Triantafillidis, Lebaron, and Pinnavaia (2002) involved the use of diprotium oxide in the formation of thermoset epoxy-clay nanocomposites. The study highlighted the role of diprotium oxide in modifying clay surfaces and acting as a curing agent for polymer nanocomposites.
Anodizing Process in Aluminum
A study by Sakon et al. (2005) investigated the use of high-pressure carbonic acid aqueous solution, which contains diprotium oxide, in the anodizing process of aluminum. This research focused on how varying anodizing conditions affect the pore diameter of porous oxide films.
Trace Gas Detection
Kawano, Tsuboi, Tsujii, and Uda (2007) developed an analyzer for detecting extremely low concentrations of dideuterium in diprotium gas. Their study, available here, showed how diprotium oxide could be instrumental in analyzing trace gases.
Nanosafety Data Integration
Willighagen et al. (2016) discussed the integration of experimental data, including studies on metal oxides like diprotium oxide, into the eNanoMapper database. This project, detailed here, aims to assess the safety of nanomaterials and potentially replace animal testing.
Electrostatic Properties in Metal Oxides
Grottel et al. (2012) presented a study on metal oxides, focusing on the visualization of induced electric dipole moments. Their research, available here, is significant for understanding the electrostatic properties of materials like alumina (aluminum oxide).
Surface Acidity Modeling
A study by Vaughan, Yang, LeMire, and Reed (2007) characterized the surface of iron oxide-impregnated activated carbon (FeAC) and modeled its surface acidity, emphasizing the importance of diprotium oxide in adsorption processes.
Biomedical Applications
Research by Gupta and Gupta (2005) showed that superparamagnetic iron oxide nanoparticles, which can be linked to diprotium oxide, are used in various biomedical applications, such as MRI contrast enhancement and drug delivery.
Iron Oxide Nanoparticles in Cardiovascular Medicine
Senpan et al. (2009) explored the use of colloidal iron oxide nanoparticles, related to diprotium oxide, in cardiovascular medicine. Their study, available here, discusses the potential of these nanoparticles in atherosclerotic disease treatment and imaging.
Propriétés
Nom du produit |
Diprotium oxide |
|---|---|
Formule moléculaire |
H2O |
Poids moléculaire |
18.015 g/mol |
InChI |
InChI=1S/H2O/h1H2/i/hH2 |
Clé InChI |
XLYOFNOQVPJJNP-YOGHCVPTSA-N |
SMILES isomérique |
[1H]O[1H] |
SMILES canonique |
O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




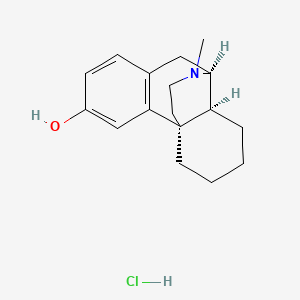
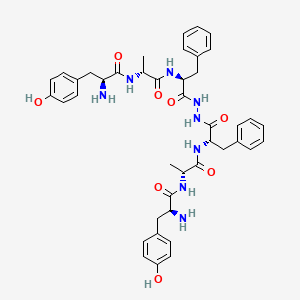
![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate](/img/structure/B1240348.png)
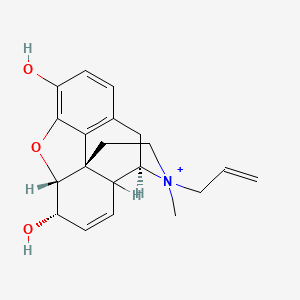
![(3E)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1240350.png)
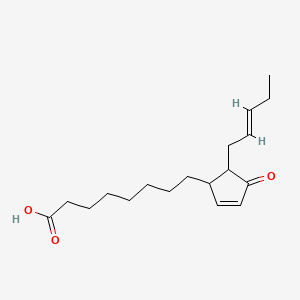
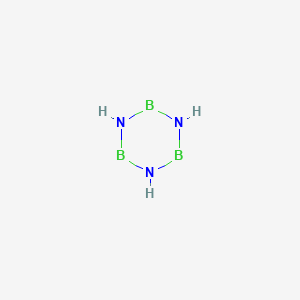
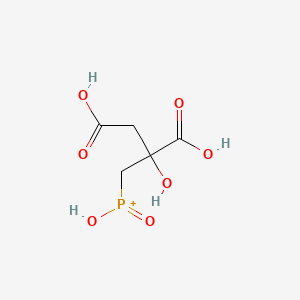
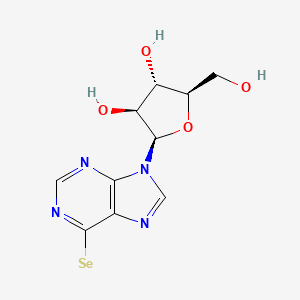
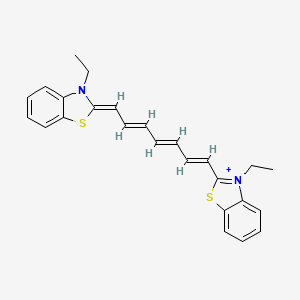
![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1240360.png)
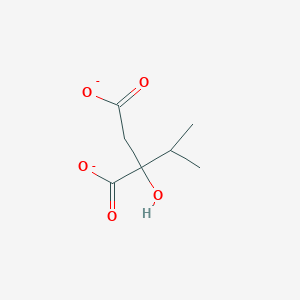
![Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-propanoate](/img/structure/B1240362.png)